N-(2-ethylphenyl)-3-fluorobenzamide
Description
N-(2-ethylphenyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core with a fluorine atom at the 3-position of the benzene ring and a 2-ethylphenyl group attached to the amide nitrogen. Fluorinated benzamides are often studied for their electronic properties, hydrogen-bonding capabilities, and applications as ligands or bioactive molecules .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
BJLQOZMXPJWWFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- N-(4-ethylphenyl)-4-fluorobenzamide (CAS: 101398-04-3): This positional isomer features a 4-fluorobenzamide group and a 4-ethylphenyl substituent. Such positional differences can influence melting points, solubility, and reactivity in metal-complexation reactions .
N-(3,4-difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0):
The addition of a second fluorine atom (3,4-difluorophenyl) and a methyl group alters electronic distribution and steric bulk. Difluoro-substituted analogs often exhibit enhanced metabolic stability in pharmaceuticals due to reduced susceptibility to oxidative degradation .
Functional Group Modifications
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide :
The incorporation of a thiourea moiety (-NH-C(=S)-) instead of a simple amide group enables bidentate ligand behavior, facilitating complexation with transition metals like Cu(II) or Co(III). This property is critical in catalysis and materials science .- The tert-butyl group enhances lipophilicity, which may influence membrane permeability in agrochemical or drug candidates .
Polymorphic and Mechanical Properties
- N-(3-ethynylphenyl)-3-fluorobenzamide Polymorphs: Structural studies reveal five polymorphic forms, with Forms I, II, and III exhibiting distinct mechanical properties. Form II has the lowest hardness (0.6 GPa) and elastic modulus (10.5 GPa), attributed to weaker π-π stacking and hydrogen-bonding networks compared to Forms I and III. These differences highlight how minor crystallization conditions can drastically alter material robustness .
Comparative Data Table
Key Research Findings and Implications
Thiourea Derivatives : The thiourea group in N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances metal-binding capacity, making it suitable for designing coordination polymers or catalysts .
Polymorph Engineering : The mechanical anisotropy in N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs underscores the importance of crystallization control in material design, particularly for flexible electronics or coatings .
Biological Activity : Fluorine and heterocyclic substituents (e.g., thiadiazole, pyridinyl) improve pharmacokinetic properties, as seen in pesticidal and anticancer analogs .
Preparation Methods
Solvent Effects
Q & A
Q. What controls are essential for assessing photostability in fluorobenzamide derivatives?
- Design :
- Light Exposure : Use UV chambers (λ = 254 nm) to simulate degradation. Monitor via HPLC for byproduct formation.
- Dark Controls : Parallel samples wrapped in foil ensure observed changes are light-induced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
